
N-(Morpholinomethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Morpholinomethyl)ethanamine is an organic compound that features both a morpholine ring and an ethanamine group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and ethanamine, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Morpholinomethyl)ethanamine typically involves the reaction of morpholine with formaldehyde and ethanamine under controlled conditions. One common method is the Mannich reaction, where morpholine, formaldehyde, and ethanamine are combined in the presence of an acid catalyst to form the desired product. The reaction is usually carried out at room temperature and monitored for completion using techniques such as thin-layer chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Morpholinomethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or alkoxides; reactions are performed under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
N-(Morpholinomethyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of polymers, surfactants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(Morpholinomethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to enzyme active sites, inhibiting or enhancing their catalytic activity. The pathways involved often include signal transduction cascades that lead to physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-Methylethanamine: Similar in structure but lacks the morpholine ring, resulting in different chemical properties and applications.
N-Ethylethanamine: Another related compound with an ethyl group instead of the morpholine ring.
Morpholine: Contains the morpholine ring but lacks the ethanamine group, leading to distinct reactivity and uses.
Uniqueness
N-(Morpholinomethyl)ethanamine is unique due to its dual functional groups, which confer a combination of properties from both morpholine and ethanamine. This makes it versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N-(morpholin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C7H16N2O/c1-2-8-7-9-3-5-10-6-4-9/h8H,2-7H2,1H3 |
InChI Key |
NGTROLILULJBLX-UHFFFAOYSA-N |
Canonical SMILES |
CCNCN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13116781.png)
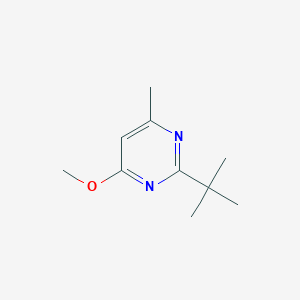

![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
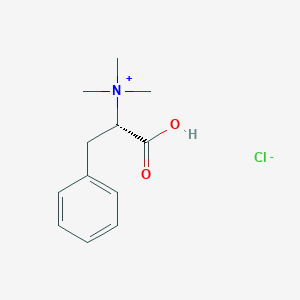
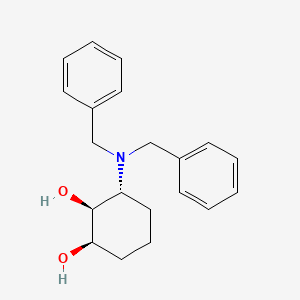
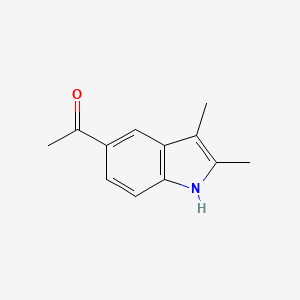
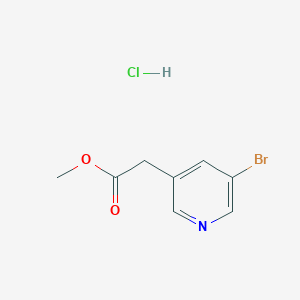
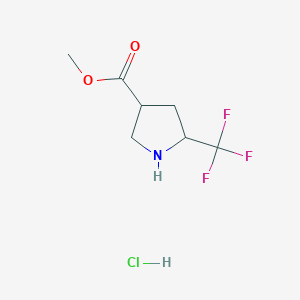


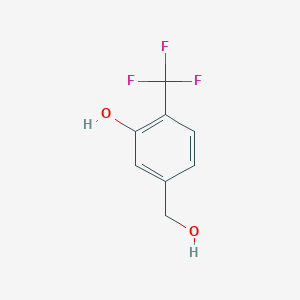
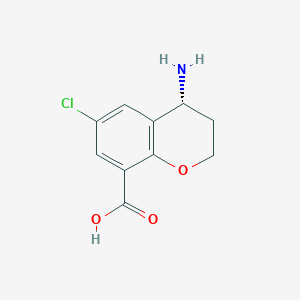
![8-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B13116854.png)
